Piperidinium, 1,1-dimethyl-4-(2-(trimethylammonio)ethyl)-, diiodide
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Overview
Description
Piperidinium, 1,1-dimethyl-4-(2-(trimethylammonio)ethyl)-, diiodide is a quaternary ammonium compound. It is known for its unique structure, which includes a piperidinium ring substituted with dimethyl and trimethylammonioethyl groups, and two iodide ions. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1,1-dimethyl-4-(2-(trimethylammonio)ethyl)-, diiodide typically involves the quaternization of a piperidine derivative. One common method includes the reaction of 1,1-dimethyl-4-piperidone with trimethylamine and subsequent treatment with methyl iodide to introduce the iodide ions . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1,1-dimethyl-4-(2-(trimethylammonio)ethyl)-, diiodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ions can be replaced by other nucleophiles.
Oxidation and Reduction: The piperidinium ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO3) for iodide substitution.
Oxidation: Potassium permanganate (KMnO4) can be used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is often employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with silver nitrate can yield silver iodide (AgI) and a new quaternary ammonium compound.
Scientific Research Applications
Piperidinium, 1,1-dimethyl-4-(2-(trimethylammonio)ethyl)-, diiodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidinium, 1,1-dimethyl-4-(2-(trimethylammonio)ethyl)-, diiodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and ion transport, affecting cellular processes. Its quaternary ammonium structure allows it to interact with negatively charged sites on proteins and membranes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-4-oxo-piperidinium iodide: Similar structure but with an oxo group instead of the trimethylammonioethyl group.
1,1-Dimethyl-4-(3-methyl-2-phenylvaleryloxy)-piperidinium bromide: Contains a different substituent on the piperidinium ring.
Uniqueness
Piperidinium, 1,1-dimethyl-4-(2-(trimethylammonio)ethyl)-, diiodide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and its interactions with biological membranes set it apart from other similar compounds.
Properties
CAS No. |
63887-35-4 |
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Molecular Formula |
C12H28I2N2 |
Molecular Weight |
454.17 g/mol |
IUPAC Name |
2-(1,1-dimethylpiperidin-1-ium-4-yl)ethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C12H28N2.2HI/c1-13(2,3)9-6-12-7-10-14(4,5)11-8-12;;/h12H,6-11H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
LWVTVUWDPRDWKX-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCC(CC1)CC[N+](C)(C)C)C.[I-].[I-] |
Origin of Product |
United States |
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